molecular formula C20H29N3O3 B5636676 N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide

Katalognummer B5636676
Molekulargewicht: 359.5 g/mol
InChI-Schlüssel: AWJMLZSGJAJJRE-MOPGFXCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide, also known as A-412997, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as opioid receptor antagonists and has been shown to have a high affinity for the mu-opioid receptor.

Wirkmechanismus

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide works by binding to the mu-opioid receptor in the brain and blocking the effects of opioids. This helps to reduce the rewarding effects of opioids and can help to reduce the risk of relapse in individuals recovering from opioid addiction.
Biochemical and Physiological Effects:
N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide is its high selectivity for the mu-opioid receptor. This makes it an ideal compound for studying the effects of opioid receptor antagonists in the brain. However, one limitation of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several potential future directions for research on N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide. One area of interest is the development of longer-acting formulations of the compound that could be used for the treatment of opioid addiction. Another area of interest is the study of the effects of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide on other neurotransmitter systems in the brain, such as the serotonin and dopamine systems. Finally, there is interest in exploring the potential use of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide in the treatment of other disorders, such as depression and anxiety.

Synthesemethoden

The synthesis of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide involves several steps, including the reaction of 3-(4-morpholinyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]amine to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide has been extensively studied for its potential use in the treatment of opioid addiction. It has been shown to effectively block the effects of opioids, such as heroin and morphine, and can help to reduce the cravings associated with opioid withdrawal.

Eigenschaften

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-3-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14(2)18-12-23(15(3)24)13-19(18)21-20(25)16-5-4-6-17(11-16)22-7-9-26-10-8-22/h4-6,11,14,18-19H,7-10,12-13H2,1-3H3,(H,21,25)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJMLZSGJAJJRE-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C2=CC(=CC=C2)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CC(=CC=C2)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.